molecular formula C8H12Cl2O4 B12688384 3-Methylpentane-1,5-diyl bis(chloroformate) CAS No. 63261-16-5

3-Methylpentane-1,5-diyl bis(chloroformate)

Cat. No.: B12688384
CAS No.: 63261-16-5
M. Wt: 243.08 g/mol
InChI Key: SMXZFLGIIZGAHU-UHFFFAOYSA-N
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Description

3-Methylpentane-1,5-diyl bis(chloroformate) is an organic compound with the molecular formula C8H12Cl2O4. It is a derivative of pentane, where two chloroformate groups are attached to the first and fifth carbon atoms of a 3-methylpentane backbone. This compound is used in various chemical synthesis processes due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpentane-1,5-diyl bis(chloroformate) typically involves the reaction of 3-methylpentane-1,5-diol with phosgene (carbonyl dichloride). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction scheme is as follows:

3-Methylpentane-1,5-diol+2Phosgene3-Methylpentane-1,5-diyl bis(chloroformate)+2Hydrochloric acid\text{3-Methylpentane-1,5-diol} + 2 \text{Phosgene} \rightarrow \text{3-Methylpentane-1,5-diyl bis(chloroformate)} + 2 \text{Hydrochloric acid} 3-Methylpentane-1,5-diol+2Phosgene→3-Methylpentane-1,5-diyl bis(chloroformate)+2Hydrochloric acid

Industrial Production Methods

In an industrial setting, the production of 3-Methylpentane-1,5-diyl bis(chloroformate) involves large-scale reactors where the diol and phosgene are continuously fed into the reaction chamber. The reaction is maintained at a controlled temperature and pressure to optimize yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-Methylpentane-1,5-diyl bis(chloroformate) undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloroformate groups can be substituted by nucleophiles such as amines or alcohols.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-methylpentane-1,5-diol and carbon dioxide.

Common Reagents and Conditions

    Amines: React with the chloroformate groups to form carbamates.

    Alcohols: React to form carbonates.

    Water: Causes hydrolysis under acidic or basic conditions.

Major Products

    Carbamates: Formed from the reaction with amines.

    Carbonates: Formed from the reaction with alcohols.

    3-Methylpentane-1,5-diol: Formed from hydrolysis.

Scientific Research Applications

3-Methylpentane-1,5-diyl bis(chloroformate) is used in various scientific research applications, including:

    Organic Synthesis: As a reagent for introducing chloroformate groups into molecules.

    Polymer Chemistry: In the synthesis of polycarbonates and polyurethanes.

    Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients.

    Material Science: In the preparation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methylpentane-1,5-diyl bis(chloroformate) involves the reactivity of its chloroformate groups. These groups can react with nucleophiles to form various derivatives. The molecular targets are typically nucleophilic sites on other molecules, such as hydroxyl or amino groups. The pathways involved include nucleophilic substitution and hydrolysis.

Comparison with Similar Compounds

Similar Compounds

    Pentane-1,5-diyl bis(chloroformate): Similar structure but without the methyl group.

    Hexane-1,6-diyl bis(chloroformate): Longer carbon chain.

    2-Methylpentane-1,5-diyl bis(chloroformate): Methyl group on the second carbon.

Uniqueness

3-Methylpentane-1,5-diyl bis(chloroformate) is unique due to the presence of the methyl group on the third carbon, which can influence its reactivity and the steric effects in chemical reactions. This structural difference can lead to variations in the physical and chemical properties compared to its analogs.

Properties

CAS No.

63261-16-5

Molecular Formula

C8H12Cl2O4

Molecular Weight

243.08 g/mol

IUPAC Name

(5-carbonochloridoyloxy-3-methylpentyl) carbonochloridate

InChI

InChI=1S/C8H12Cl2O4/c1-6(2-4-13-7(9)11)3-5-14-8(10)12/h6H,2-5H2,1H3

InChI Key

SMXZFLGIIZGAHU-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC(=O)Cl)CCOC(=O)Cl

Origin of Product

United States

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